

Key characteristics of Methyl 4-methoxybutanoate for beginners

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Compound of Interest

Compound Name: Methyl 4-methoxybutanoate

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An In-depth Technical Guide to Methyl 4-methoxybutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-methoxybutanoate, a carboxylate ester with the chemical formula $C_6H_{12}O_3$, serves as a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of its key characteristics, including its physicochemical properties, detailed synthesis protocols, reactivity, and spectroscopic data. The information is presented to support its application in research, particularly in the fields of medicinal chemistry and materials science. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental methodologies are provided. Visual diagrams generated using Graphviz are included to illustrate key processes and relationships.

Physicochemical Properties

Methyl 4-methoxybutanoate is a colorless liquid at room temperature. Its fundamental physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in various experimental setups.

Property	Value	Reference(s)
Molecular Formula	C6H12O3	[1]
Molecular Weight	132.16 g/mol	[1]
Boiling Point	162-164 °C at 767 mmHg	
Density	0.969 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.408	
CAS Number	29006-01-7	[1]
IUPAC Name	methyl 4-methoxybutanoate	[1]
Synonyms	Methyl 4-methoxybutyrate, Butanoic acid, 4-methoxy-, methyl ester	[1]
SMILES	COCCCC(=O)OC	[1]
InChI	InChI=1S/C6H12O3/c1-8-5-3- 4-6(7)9-2/h3-5H2,1-2H3	[1]

Synthesis of Methyl 4-methoxybutanoate

A common and efficient method for the synthesis of **Methyl 4-methoxybutanoate** is through the acid-catalyzed reaction of γ -butyrolactone with methanol.

Experimental Protocol: Synthesis from γ -Butyrolactone

Materials:

- γ -Butyrolactone
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃), saturated solution

- Ethyl Acetate
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- To a solution of γ -butyrolactone in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.
- Allow the reaction mixture to warm to room temperature and then heat to reflux.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by fractional distillation under reduced pressure to yield pure **Methyl 4-methoxybutanoate**.



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Synthesis workflow for **Methyl 4-methoxybutanoate**.

Chemical Reactivity

Methyl 4-methoxybutanoate exhibits reactivity typical of an ester, including hydrolysis, reduction, and transesterification.

Hydrolysis

Under acidic or basic conditions, **Methyl 4-methoxybutanoate** can be hydrolyzed to 4-methoxybutanoic acid and methanol.

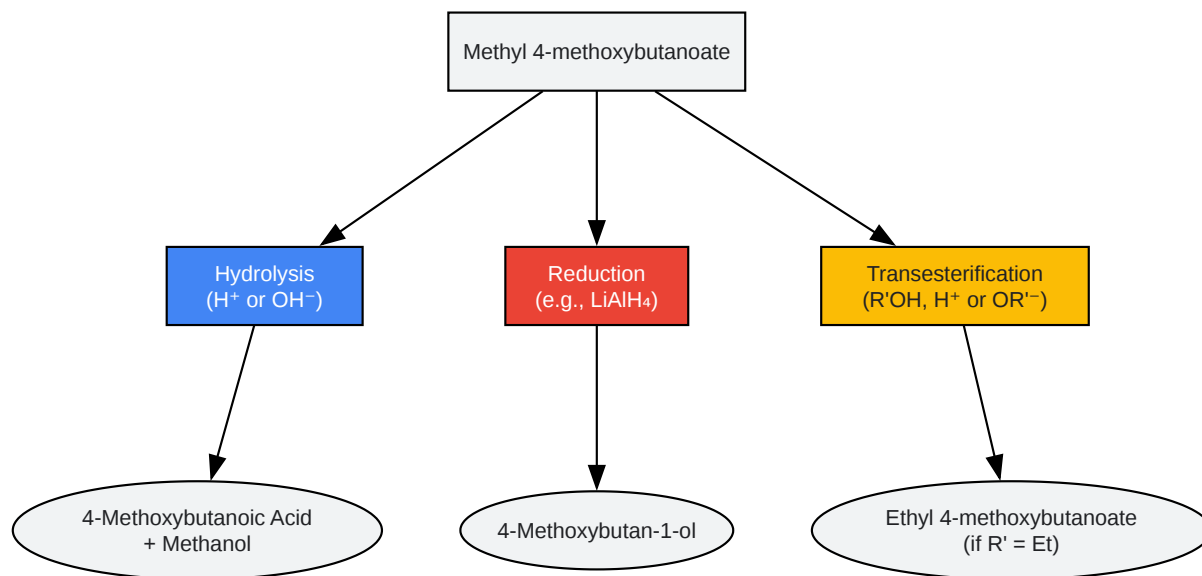
- **Acid-Catalyzed Hydrolysis:** This is a reversible reaction, typically carried out by heating the ester with a dilute aqueous acid (e.g., H_2SO_4 or HCl). The equilibrium can be shifted towards the products by using a large excess of water.
- **Base-Catalyzed Hydrolysis (Saponification):** This is an irreversible reaction that goes to completion. It is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to produce the carboxylate salt and methanol. Acidification of the reaction mixture then yields the carboxylic acid.

Reduction

The ester functionality of **Methyl 4-methoxybutanoate** can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4). This reaction yields 4-methoxybutan-1-ol.

Transesterification

Methyl 4-methoxybutanoate can undergo transesterification in the presence of an acid or base catalyst and another alcohol. This reaction is an equilibrium process and is driven to completion by using a large excess of the reactant alcohol. For example, reaction with ethanol in the presence of an acid catalyst will produce ethyl 4-methoxybutanoate and methanol.



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*Key chemical reactions of **Methyl 4-methoxybutanoate**.*

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-methoxybutanoate**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **Methyl 4-methoxybutanoate** is expected to show four distinct signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	-COOCH ₃
~3.40	Triplet	2H	-CH ₂ -O-
~3.32	Singlet	3H	-OCH ₃
~2.40	Triplet	2H	-CH ₂ -COO-
~1.95	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

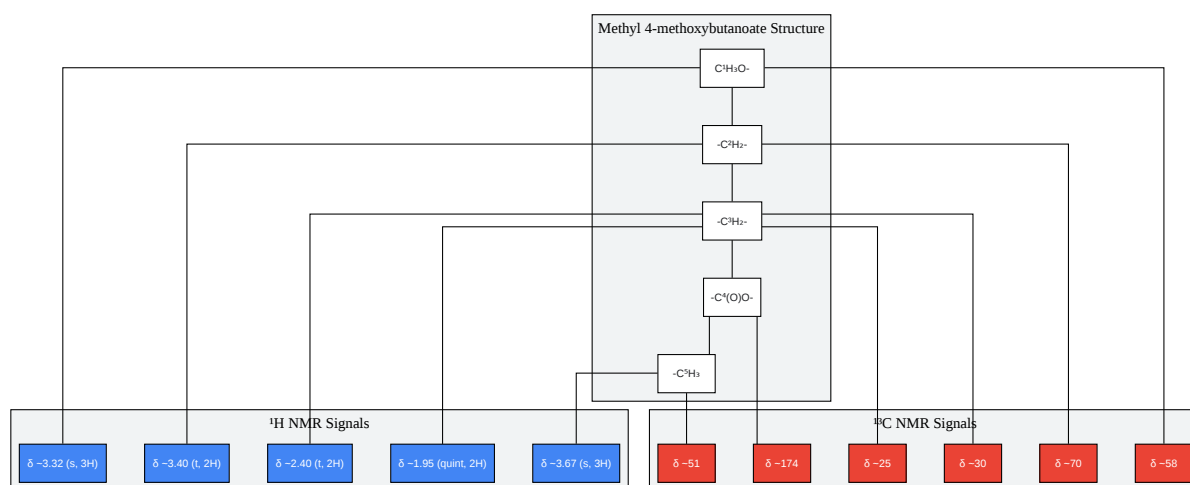
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **Methyl 4-methoxybutanoate** will display six signals, corresponding to the six carbon atoms in unique chemical environments.

Chemical Shift (δ , ppm) (Predicted)	Assignment
~174	C=O (ester)
~70	-CH ₂ -O-
~58	-OCH ₃
~51	-COOCH ₃
~30	-CH ₂ -COO-
~25	-CH ₂ -CH ₂ -CH ₂ -

Note: Predicted chemical shifts are based on typical values and can vary.



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Correlation of structure with predicted NMR signals.

Safety and Handling

Methyl 4-methoxybutanoate is a flammable liquid and vapor.^[1] It should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This technical guide has provided a detailed overview of the key characteristics of **Methyl 4-methoxybutanoate** for a scientific audience. The summarized physicochemical properties, detailed synthesis protocol, discussion of its chemical reactivity, and analysis of its spectroscopic data offer a solid foundation for its use in research and development. The provided diagrams aim to facilitate a clearer understanding of the synthesis workflow and its chemical behavior. As a versatile chemical intermediate, a thorough understanding of these core characteristics is essential for its effective and safe application in the laboratory.

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References

- 1. Methyl 4-methoxybutanoate | C₆H₁₂O₃ | CID 542317 - PubChem [pubchem.ncbi.nlm.nih.gov]
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